Cas no 2171805-69-7 (4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid)

4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid
- EN300-1550590
- 2171805-69-7
- 4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid
-
- Inchi: 1S/C26H26N2O5/c29-24(30)13-6-14-27-25(31)18-12-5-7-17(18)15-28-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,17-18,23H,5,7,12,14-16H2,(H,27,31)(H,28,32)(H,29,30)
- InChI Key: NVVYCGIEWZNZSZ-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC#CC(=O)O
Computed Properties
- Exact Mass: 446.18417193g/mol
- Monoisotopic Mass: 446.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 777
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 105Ų
4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550590-5000mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1550590-100mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550590-250mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1550590-1000mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550590-10000mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550590-2500mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1550590-50mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1550590-500mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1550590-1.0g |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)but-2-ynoic acid |
2171805-69-7 | 1g |
$0.0 | 2023-06-05 |
4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid Related Literature
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid
Research Briefing on 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid (CAS: 2171805-69-7)
The compound 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid (CAS: 2171805-69-7) has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the compound's role as a versatile building block in peptide synthesis and bioconjugation. The presence of both Fmoc-protected amine and alkyne functionalities makes it particularly valuable for click chemistry applications and solid-phase peptide synthesis. A 2023 study published in Organic & Biomolecular Chemistry demonstrated its effectiveness in creating constrained peptide scaffolds through cyclization reactions.
In terms of biological activity, preliminary screening data from a 2024 Journal of Medicinal Chemistry publication indicates that derivatives of this compound show promising inhibitory effects against certain protein-protein interactions involved in cancer pathways. The rigid cyclopentyl core combined with the alkyne moiety appears to contribute to enhanced binding affinity and selectivity compared to more flexible analogs.
The compound's physicochemical properties have been extensively characterized in recent work. A 2023 ACS Medicinal Chemistry Letters article reported detailed solubility, stability, and permeability studies, showing favorable characteristics for drug development. Notably, the compound maintains stability across a wide pH range while demonstrating moderate membrane permeability in Caco-2 cell assays.
Current challenges in the application of this compound include the need for improved synthetic routes to enhance yield and purity. Recent advances in flow chemistry, as described in a 2024 Chemical Communications paper, have shown promise in addressing these issues by enabling more controlled reaction conditions and easier purification.
Looking forward, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems. Its dual functionality allows for conjugation with both targeting moieties and therapeutic payloads, making it an attractive candidate for antibody-drug conjugates and other advanced therapeutic modalities. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for oncology and inflammatory diseases.
In conclusion, 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid represents a promising chemical scaffold with diverse applications in medicinal chemistry. Continued research into its structure-activity relationships and optimization of its synthetic accessibility will likely yield important contributions to drug discovery efforts in the coming years.
2171805-69-7 (4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)but-2-ynoic acid) Related Products
- 98140-91-1(2-hydroxypyridine-4-carbohydrazide)
- 1804200-19-8(2-(3-Bromopropanoyl)-6-methylbenzoic acid)
- 2763908-88-7((9H-fluoren-9-yl)methyl N-{3-[(4-hydroxyphenyl)formamido]propyl}carbamate)
- 2680763-94-2(tert-butyl N-4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-ylcarbamate)
- 2089255-17-2(4,8-dichloro-5,6,7,8-tetrahydroquinoline hydrochloride)
- 2580100-09-8(rac-(1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid)
- 1103270-59-2(N-cycloheptyl-4-methanesulfonyl-2-(2-phenylethenesulfonamido)butanamide)
- 946369-46-6(3-(3,4-dimethoxyphenyl)methyl-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 96949-50-7(Benzenamine, 2,4,6-trichloro-3-methoxy-)
- 2517555-53-0(N-Palmitoyl-O-phosphocholine Serine)



